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molecular formula C6H6F2O2 B8754209 (5-(Difluoromethyl)furan-2-yl)methanol

(5-(Difluoromethyl)furan-2-yl)methanol

Cat. No. B8754209
M. Wt: 148.11 g/mol
InChI Key: OOIROKPJMKCDAV-UHFFFAOYSA-N
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Patent
US08063084B2

Procedure details

To a suspension of potassium carbonate in anhydrous methanol (10%, 50 mL) was added (5-(difluoromethyl)furan-2-yl)methyl acetate (4.21 g, 22.16 mmol). The reaction mixture was stirred at ambient temperature for 20 minutes, filtered and concentrated in vacuo. The residue was purified by column chromatography eluted with ethyl acetate/hexane (3/7) to afford (5-(difluoromethyl)furan-2-yl)methanol as a yellow oil in 96% yield (3.15 g): 1H NMR (300 MHz, CDCl3) δ 6.55 (t, JH-F=54.2 Hz, 1H), 6.58-6.55 (m, 1H), 6.34-6.26 (m, 1H), 4.59 (d. J=5.9 Hz, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
(5-(difluoromethyl)furan-2-yl)methyl acetate
Quantity
4.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C([O:10][CH2:11][C:12]1[O:13][C:14]([CH:17]([F:19])[F:18])=[CH:15][CH:16]=1)(=O)C>CO>[F:18][CH:17]([F:19])[C:14]1[O:13][C:12]([CH2:11][OH:10])=[CH:16][CH:15]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
(5-(difluoromethyl)furan-2-yl)methyl acetate
Quantity
4.21 g
Type
reactant
Smiles
C(C)(=O)OCC=1OC(=CC1)C(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluted with ethyl acetate/hexane (3/7)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(C1=CC=C(O1)CO)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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